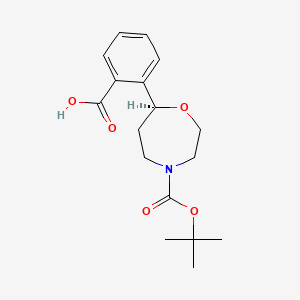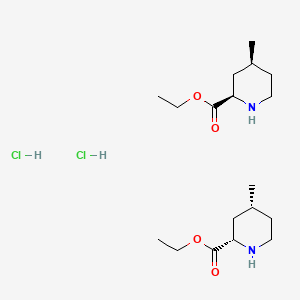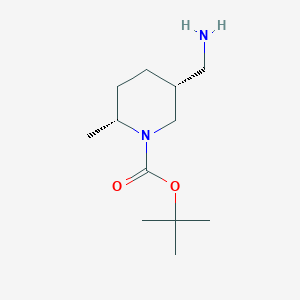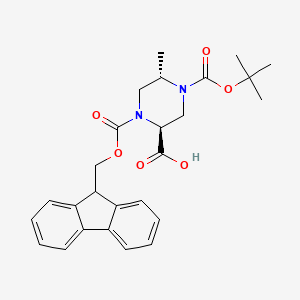
(S)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid is a complex organic compound featuring a tert-butoxycarbonyl (Boc) protecting group, an oxazepane ring, and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid typically involves multiple steps:
Formation of the Oxazepane Ring: The oxazepane ring can be synthesized through cyclization reactions involving amino alcohols and dihalides under basic conditions.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Benzoic Acid Moiety: The benzoic acid group can be introduced via esterification or amidation reactions, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and microreactor systems can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The oxazepane ring can be reduced to form corresponding amines or alcohols.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Acidic or basic conditions can facilitate the removal or substitution of the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoic acid moiety can yield benzaldehyde or benzoic anhydride, while reduction of the oxazepane ring can produce amino alcohols.
Aplicaciones Científicas De Investigación
(S)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules and polymers.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It may be explored for its potential therapeutic properties, such as acting as a precursor for drug candidates.
Industry: The compound can be utilized in the development of advanced materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of (S)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc group can protect reactive sites during synthesis, allowing for selective reactions at other positions.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)acetic acid: Similar structure but with an acetic acid moiety instead of benzoic acid.
(S)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)propanoic acid: Contains a propanoic acid group.
(S)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)butanoic acid: Features a butanoic acid moiety.
Uniqueness
(S)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid is unique due to the presence of the benzoic acid moiety, which can impart distinct chemical and biological properties compared to its analogs. The benzoic acid group can enhance the compound’s stability, reactivity, and potential interactions with biological targets .
Propiedades
IUPAC Name |
2-[(7S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepan-7-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-8-14(22-11-10-18)12-6-4-5-7-13(12)15(19)20/h4-7,14H,8-11H2,1-3H3,(H,19,20)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUKYNQJJKTETD-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(OCC1)C2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](OCC1)C2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














